(E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine
Description
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Properties
CAS No. |
1070876-09-3 |
|---|---|
Molecular Formula |
C28H26N6S2 |
Molecular Weight |
510.7 g/mol |
IUPAC Name |
2-methyl-4-[4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-yl]-10H-thieno[2,3-b][1,5]benzodiazepine |
InChI |
InChI=1S/C28H26N6S2/c1-17-15-19-25(29-21-7-3-5-9-23(21)31-27(19)35-17)33-11-13-34(14-12-33)26-20-16-18(2)36-28(20)32-24-10-6-4-8-22(24)30-26/h3-10,15-16,31-32H,11-14H2,1-2H3 |
InChI Key |
MLQMWTKHBAHDAN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3NC2N4CCN(CC4)C5=NC6=CC=CC=C6NC7=C5C=C(S7)C |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C5=NC6=CC=CC=C6NC7=C5C=C(S7)C |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various receptors and enzymes.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Biochemical Pathways
Compounds with similar structures have been reported to modulate various biochemical pathways, including those involved in antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities.
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate or hinder its absorption and distribution.
Result of Action
Compounds with similar structures have been reported to exhibit various pharmacological activities, suggesting that this compound may also exert significant molecular and cellular effects.
Action Environment
The action, efficacy, and stability of (E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or ions, and the temperature.
Biological Activity
The compound (E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that incorporates multiple heterocycles, specifically benzo[b]thieno and diazepine rings. Its molecular formula is , with a molecular weight of approximately 396.56 g/mol. The presence of various functional groups contributes to its diverse biological activities.
Anticonvulsant Activity
Research indicates that compounds related to thieno[2,3-e][1,4]diazepines exhibit significant anticonvulsant properties. For instance, studies have shown that derivatives can enhance GABAergic transmission, which is crucial for their anticonvulsant effects. The mechanism typically involves modulation of GABA receptor activity, leading to increased inhibitory neurotransmission .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that modifications in the piperazine moiety can enhance antimicrobial efficacy .
Anticancer Potential
Recent investigations into the anticancer properties of this compound reveal promising results. It has been shown to inhibit cell proliferation in several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to interact with specific molecular targets involved in cancer progression is currently under exploration .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticonvulsant | Potentiation of GABAergic activity | |
| Antimicrobial | Effective against S. aureus and E. coli | |
| Anticancer | Inhibition of proliferation in cancer cells |
Case Study: Anticancer Mechanism
A detailed study investigated the anticancer mechanism of a closely related thieno[2,3-e][1,4]diazepine derivative. The compound was found to induce apoptosis in human cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2. Additionally, it was shown to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Scientific Research Applications
Pharmacological Properties
Thienodiazepines exhibit a range of biological activities due to their ability to modulate neurotransmitter systems in the brain. The primary pharmacological effects include:
- Anxiolytic Effects : Similar to traditional benzodiazepines, thienodiazepines may enhance the effect of gamma-aminobutyric acid (GABA) at GABA_A receptors, leading to anxiolytic properties. This makes them potential candidates for treating anxiety disorders .
- Sedative and Hypnotic Effects : These compounds can be effective in inducing sedation and promoting sleep, which is beneficial for patients suffering from insomnia .
- Anticonvulsant Activity : Thienodiazepines may also possess anticonvulsant properties, making them useful in the management of seizure disorders .
Synthesis and Structural Characteristics
The synthesis of (E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine involves complex organic reactions that yield high-purity products. The structural characteristics include multiple fused rings that contribute to its biological activity. The detailed synthesis pathways typically involve cyclization reactions and the use of various reagents to achieve the desired molecular structure .
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of thienodiazepine derivatives:
- Anxiolytic and Analgesic Properties : A study evaluated novel thienodiazepine derivatives for their anxiolytic and analgesic effects. Results indicated significant anxiolytic activity comparable to established medications .
- Cytotoxic Activity : Research involving thienodiazepine compounds has shown promising cytotoxic effects against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values indicating effective inhibition of cell proliferation in human breast adenocarcinoma and colorectal carcinoma models .
- Neuroprotective Effects : Some derivatives have been investigated for neuroprotective properties against oxidative stress-induced neuronal damage. These findings suggest potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
